![molecular formula C16H12F6N4O B2657663 (3,5-Bis(trifluoromethyl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320954-61-6](/img/structure/B2657663.png)
(3,5-Bis(trifluoromethyl)phenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Description
The compound is a complex organic molecule that likely contains a phenyl group substituted with two trifluoromethyl groups, an azetidine ring, and a pyrimidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, one method involves the use of hydrogen bonding and phase-transfer catalysis .Scientific Research Applications
- Researchers have synthesized pyrazole derivatives containing this compound, which exhibit potent antimicrobial activity against drug-resistant bacteria . These derivatives are particularly effective against planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.
- The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts . Its ability to promote organic transformations makes it valuable in synthetic chemistry.
- ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) serves as an essential intermediate in the synthesis of antanacathartic drugs like aprepitant, rolapitant, and fosaprepitant. These drugs function as NK-1 receptor antagonists and are used to manage chemotherapy-induced nausea and vomiting .
- Optically active isomers of 3,5-BTPE play crucial roles in pharmaceutical synthesis, demonstrating versatility and therapeutic potential .
- The compound’s unique structure makes it a privileged motif for promoting various organic reactions. Researchers continue to explore its applications in catalysis and synthetic methodologies .
- (S)-3,5-BTPE, another isomer of this compound, serves as a crucial intermediate in the synthesis of lipid-lowering agents. These agents play a role in managing lipid-related disorders .
Antibacterial Agents
H-Bond Catalysts
Pharmaceutical Intermediates
Catalysis and Organic Transformations
Lipid-Lowering Agents
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N4O/c17-15(18,19)10-4-9(5-11(6-10)16(20,21)22)13(27)26-7-12(8-26)25-14-23-2-1-3-24-14/h1-6,12H,7-8H2,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCOVMWCQDBTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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